N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methanamine is an organic compound with a unique structure that includes a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a base.
Methylation: The final step involves the methylation of the amine group using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methanol, while reduction may produce N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methane.
Scientific Research Applications
N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methanamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The imidazole ring can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-(trifluoromethyl)phenyl)methanamine
- N-Methyl-1-(2-(trifluoromethyl)phenyl)methanamine
Uniqueness
N-Methyl-1-(2-(trifluoromethyl)-1H-imidazol-5-yl)methanamine is unique due to the presence of both the trifluoromethyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8F3N3 |
---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)-1H-imidazol-5-yl]methanamine |
InChI |
InChI=1S/C6H8F3N3/c1-10-2-4-3-11-5(12-4)6(7,8)9/h3,10H,2H2,1H3,(H,11,12) |
InChI Key |
SUQJEIZPIQWHFP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=C(N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.